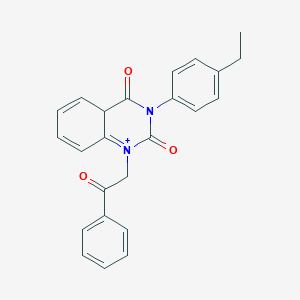

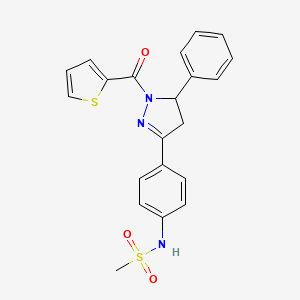

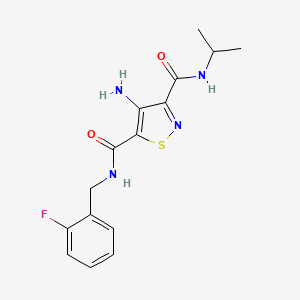

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione is a synthetic compound that belongs to the quinazolinone family. It has been extensively studied by researchers due to its potential applications in different fields, including medicinal chemistry, drug discovery, and biochemistry.

科学的研究の応用

Synthesis and Structural Characterization

Researchers have developed efficient methodologies for synthesizing quinazolin-4(3H)-one derivatives, including compounds similar to 3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione. The synthesis involves N- and S-alkylation reactions yielding a series of N- and S-alkylated products with good yields. These processes leverage nucleophilic substitution reactions and are optimized using DFT reactivity studies to predict the biological activity of the synthesized products. The structural and spectroscopic characterization is achieved through melting point determination, IR, and 1H NMR data, alongside DFT calculations for electronic and spectroscopic properties (Hagar et al., 2016).

Analgesic and Anti-inflammatory Properties

A series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones have been synthesized and evaluated for their analgesic, anti-inflammatory, and ulcerogenic index activities. These compounds, derived from 4-ethyl aniline through various chemical reactions, have shown promising results, with some demonstrating moderate potency compared to reference standards like diclofenac sodium but with only mild ulcerogenic potential. This suggests their potential application in developing new analgesic and anti-inflammatory agents (Alagarsamy et al., 2008).

Herbicidal Activity

Investigations into triketone-containing quinazoline-2,4-dione derivatives have opened new avenues in herbicide development. These novel compounds exhibit broad-spectrum weed control capabilities, with some demonstrating superior activity and crop selectivity compared to existing herbicides like mesotrione. The structure-activity relationship studies suggest that the quinazoline-2,4-dione motif significantly impacts herbicidal activity, offering a basis for further optimization in this domain (Wang et al., 2014).

Antimicrobial and Anticonvulsant Activities

Compounds with quinazolin-4-one core structures, including derivatives akin to this compound, have shown significant antimicrobial and anticonvulsant activities. These findings underscore the therapeutic potential of quinazolin-4-one derivatives in treating infectious diseases and managing convulsive disorders. The pharmacological screening indicates that modifying the quinazolin-4-one/thione structure can enhance antimicrobial, analgesic, and anti-inflammatory activities, highlighting the versatility of these compounds in drug development (Dash et al., 2017).

特性

IUPAC Name |

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N2O3/c1-2-17-12-14-19(15-13-17)26-23(28)20-10-6-7-11-21(20)25(24(26)29)16-22(27)18-8-4-3-5-9-18/h3-15,20H,2,16H2,1H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOXBDSXZLSDLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N2O3+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-methylpropyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563532.png)

![N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2563541.png)

![7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide](/img/structure/B2563543.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2563546.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2563549.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2563551.png)